molecular formula C19H20Cl3NO2 B13779800 Isoquinoline, 1,2,3,4-tetrahydro-1-(3,4-dichlorophenethyl)-2-methyl-6,7-methylenedioxy-, hydrochloride CAS No. 63937-51-9

Isoquinoline, 1,2,3,4-tetrahydro-1-(3,4-dichlorophenethyl)-2-methyl-6,7-methylenedioxy-, hydrochloride

Cat. No.: B13779800
CAS No.: 63937-51-9
M. Wt: 400.7 g/mol
InChI Key: HGUSSAFZFOSXOC-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-1-(3,4-dichlorophenethyl)-2-methyl-6,7-methylenedioxy-, hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a dichlorophenethyl group and a methylenedioxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-1-(3,4-dichlorophenethyl)-2-methyl-6,7-methylenedioxy-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the dichlorophenethyl group and the methylenedioxy moiety. Common reagents used in these reactions include various chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-1-(3,4-dichlorophenethyl)-2-methyl-6,7-methylenedioxy-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-1-(3,4-dichlorophenethyl)-2-methyl-6,7-methylenedioxy-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-1-(3,4-dichlorophenethyl)-2-methyl-6,7-methylenedioxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline derivatives: Compounds with similar core structures but different substituents.

    Phenethylamines: Compounds with a phenethyl group attached to various core structures.

    Methylenedioxy compounds: Molecules containing the methylenedioxy moiety.

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-1-(3,4-dichlorophenethyl)-2-methyl-6,7-methylenedioxy-, hydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

63937-51-9

Molecular Formula

C19H20Cl3NO2

Molecular Weight

400.7 g/mol

IUPAC Name

5-[2-(3,4-dichlorophenyl)ethyl]-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride

InChI

InChI=1S/C19H19Cl2NO2.ClH/c1-22-7-6-13-9-18-19(24-11-23-18)10-14(13)17(22)5-3-12-2-4-15(20)16(21)8-12;/h2,4,8-10,17H,3,5-7,11H2,1H3;1H

InChI Key

HGUSSAFZFOSXOC-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC2=CC3=C(C=C2C1CCC4=CC(=C(C=C4)Cl)Cl)OCO3.[Cl-]

Origin of Product

United States

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